2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469540
InChI: InChI=1S/C10H15N3OS/c11-3-5-13(8-1-2-8)7-9(14)10-12-4-6-15-10/h4,6,8H,1-3,5,7,11H2
SMILES: C1CC1N(CCN)CC(=O)C2=NC=CS2
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone

CAS No.:

Cat. No.: VC13469540

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone -

Specification

Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
IUPAC Name 2-[2-aminoethyl(cyclopropyl)amino]-1-(1,3-thiazol-2-yl)ethanone
Standard InChI InChI=1S/C10H15N3OS/c11-3-5-13(8-1-2-8)7-9(14)10-12-4-6-15-10/h4,6,8H,1-3,5,7,11H2
Standard InChI Key IZGOFOMXELCCRO-UHFFFAOYSA-N
SMILES C1CC1N(CCN)CC(=O)C2=NC=CS2
Canonical SMILES C1CC1N(CCN)CC(=O)C2=NC=CS2

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features:

  • Thiazole core: A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • 1-Thiazol-2-yl-ethanone moiety: A ketone group attached to the thiazole ring at position 2.

  • 2-[(2-Amino-ethyl)-cyclopropyl-amino] substituent: A cyclopropylamine linked via an ethylamino group to the ketone moiety.

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Name2-[2-Aminoethyl(cyclopropyl)amino]-1-(1,3-thiazol-2-yl)ethanone
Molecular FormulaC₁₀H₁₅N₃OS
Molecular Weight225.31 g/mol
SMILESC1CC1N(CCN)CC(=O)C2=NC=CS2
InChIInChI=1S/C10H15N3OS/c11-3-5-13(8-1-2-8)7-9(14)10-12-4-6-15-10/h4,6,8H,1-3,5,7,11H2

Synthesis and Structural Considerations

Synthetic Pathways (Inferred)

While specific synthesis details for this compound are unavailable, thiazole derivatives are typically synthesized via:

  • Hantzsch Reaction: Condensation of α-halo ketones with thiourea derivatives .

  • Cyclization Reactions: Intramolecular cyclization of thiosemicarbazides or hydrazones .

For this compound, a plausible route might involve:

  • Step 1: Synthesis of the thiazole core via a bromine-mediated cyclization of a thiourea intermediate.

  • Step 2: Introduction of the cyclopropylamino-ethyl side chain through nucleophilic substitution or coupling reactions.

Target OrganismRationaleReference
Staphylococcus aureusThiazole’s disruption of cell wall synthesis
Escherichia coliInhibition of bacterial enzymes (e.g., AChE)

Antiproliferative Effects

The ketone group and thiazole ring may interact with kinase enzymes or DNA-binding proteins, a common mechanism in anticancer thiazoles . For example:

  • Kinase Inhibition: Structural similarity to kinase inhibitors (e.g., gefitinib).

  • DNA Intercalation: Thiazole’s planarity enables stacking interactions.

Anti-Inflammatory Activity

Amino groups in thiazole derivatives often modulate inflammatory pathways by inhibiting cytokine production or COX enzymes . The cyclopropyl ring may reduce metabolic liability, enhancing bioavailability.

Data Gaps and Research Opportunities

Unexplored Areas

  • In Vitro/In Vivo Testing: No reported studies on cytotoxicity, kinase inhibition, or antimicrobial efficacy.

  • Structure-Activity Relationship (SAR): Impact of substituent modifications (e.g., replacing cyclopropyl with other alkyl groups) remains unstudied.

Prioritized Research Directions

Focus AreaMethodologiesExpected Outcome
AChE InhibitionEllman’s spectrophotometric assayIC₅₀ determination
Antitumor ActivityMTT assay on cancer cell lines (e.g., MCF-7)Cytotoxicity profiling
Metabolic StabilityHepatic microsome incubationHalf-life estimation

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